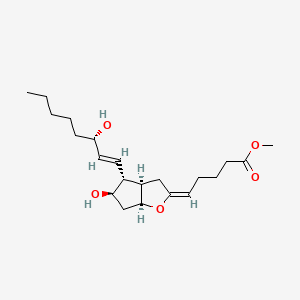
PROSTAGLANDINS I2 METHYL ESTER
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROSTAGLANDINS I2 METHYL ESTER, also known as prostacyclin methyl ester, is a synthetic derivative of prostacyclin (prostaglandin I2). Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids. Prostaglandin I2 is known for its potent vasodilatory and anti-platelet aggregation properties, making it significant in cardiovascular research and therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandin I2 methyl ester typically involves multiple steps, including the aldol reaction between a cyclopentanone enolate and a cyclopentenyl-acetaldehyde derivative . This process is followed by various oxidation and reduction steps to achieve the desired stereochemistry and functional groups.
Industrial Production Methods: Industrial production of prostaglandin I2 methyl ester often employs biocatalytic retrosynthesis. This method utilizes enzymes such as Baeyer–Villiger monooxygenase for stereoselective oxidation and ketoreductase for diastereoselective reduction . These enzymatic steps are crucial for achieving high yields and stereoselectivity under mild conditions.
Analyse Chemischer Reaktionen
Types of Reactions: PROSTAGLANDINS I2 METHYL ESTER undergoes several types of chemical reactions, including:
Oxidation: Conversion to various oxidized metabolites.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions:
Oxidation: Peracetic acid is commonly used for oxidation reactions at low temperatures.
Reduction: Ketoreductase enzymes are employed for stereoselective reduction.
Substitution: Various protecting groups such as tetrahydropyranyl (THP) ethers are used to protect hydroxyl groups during reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of prostaglandin I2 methyl ester, which are often used in further synthetic applications .
Wissenschaftliche Forschungsanwendungen
PROSTAGLANDINS I2 METHYL ESTER has a wide range of applications in scientific research:
Wirkmechanismus
PROSTAGLANDINS I2 METHYL ESTER exerts its effects primarily through the activation of prostacyclin receptors (IP receptors), which are G-protein-coupled receptors. Upon binding to these receptors, it increases cyclic adenosine monophosphate (cAMP) levels, leading to vasodilation and inhibition of platelet aggregation . This compound also interacts with various signaling pathways involved in inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Prostaglandin E2: Known for its role in inflammation and pain.
Prostaglandin F2α: Involved in smooth muscle contraction.
Prostaglandin D2: Plays a role in sleep regulation and allergic responses.
Uniqueness: PROSTAGLANDINS I2 METHYL ESTER is unique due to its potent vasodilatory and anti-platelet aggregation properties, which are not as pronounced in other prostaglandins. This makes it particularly valuable in cardiovascular research and therapy .
Eigenschaften
CAS-Nummer |
61799-74-4 |
|---|---|
Molekularformel |
C21H34O5 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
methyl (5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate |
InChI |
InChI=1S/C21H34O5/c1-3-4-5-8-15(22)11-12-17-18-13-16(26-20(18)14-19(17)23)9-6-7-10-21(24)25-2/h9,11-12,15,17-20,22-23H,3-8,10,13-14H2,1-2H3/b12-11+,16-9+/t15-,17+,18+,19+,20-/m0/s1 |
InChI-Schlüssel |
HEPKWABQTOCTFQ-CXTOUWENSA-N |
SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)OC)O2)O)O |
Isomerische SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCC(=O)OC)/O2)O)O |
Kanonische SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)OC)O2)O)O |
Piktogramme |
Irritant |
Synonyme |
PGI2 methyl ester prostaglandin I2 methyl este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















